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molecular formula C14H8ClNO2 B8620991 2-(2-Furyl)quinoline-4-carboxylic acid chloride

2-(2-Furyl)quinoline-4-carboxylic acid chloride

Cat. No. B8620991
M. Wt: 257.67 g/mol
InChI Key: CTLNLWGWMZGQMI-UHFFFAOYSA-N
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Patent
US06743804B2

Procedure details

5.2 ml (60.4 mmol) of oxalyl chloride were dissolved in 70 ml of CH2Cl2. The solution was cooled at −10° C. and 8.5 g (35.5 mmol) of 2-(2-furyl)quinoline-4-carboxylic acid were added portionwise. The reaction mixture was left overnight at room temperature and then evaporated to dryness to yield 9.2 g of the title compound, used without further purification.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]1[CH:21]=C(C(O)=O)[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1>C(Cl)Cl>[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]1[CH:21]=[C:1]([C:2]([Cl:4])=[O:3])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
O1C(=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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